molecular formula C15H13Cl2NO2 B2978466 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232818-91-5

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2978466
CAS No.: 1232818-91-5
M. Wt: 310.17
InChI Key: SJWWEBUPMLTOHE-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 2,5-dichlorobenzaldehyde and 6-ethoxy-2-hydroxyaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWWEBUPMLTOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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